2-(3-Bromophenethoxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which combines a tetrahydropyran ring with a bromophenethoxy substituent. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is cataloged for research purposes. Its molecular formula is C12H13BrO, and it has been studied for its reactivity and potential applications in drug development.
2-(3-Bromophenethoxy)tetrahydro-2H-pyran belongs to the class of organic compounds known as ethers, specifically aryl ethers. It also falls under the category of tetrahydropyrans, which are cyclic compounds featuring a six-membered ring containing one oxygen atom.
The synthesis of 2-(3-Bromophenethoxy)tetrahydro-2H-pyran typically involves several key steps:
A common synthetic route may involve the following steps:
The molecular structure of 2-(3-Bromophenethoxy)tetrahydro-2H-pyran consists of:
C1CCOC(C1)C1=CC(=C(C=C1)Br)OCC
.2-(3-Bromophenethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Common reagents for these reactions include:
Relevant data includes:
2-(3-Bromophenethoxy)tetrahydro-2H-pyran has potential applications in:
CAS No.: 97416-84-7
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: